

# **EVT801:** A Selective VEGFR-3 Inhibitor for Modulating Anti-Cancer Immunity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | EVT801    |           |
| Cat. No.:            | B13904842 | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

**EVT801** is an orally bioavailable, selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3).[1][2] Extensive preclinical and emerging clinical data support its role as a potent anti-cancer agent that functions not only by inhibiting tumor (lymph)angiogenesis but also by modulating the tumor microenvironment to foster a robust anti-tumor immune response. This technical guide provides a comprehensive overview of **EVT801**, detailing its mechanism of action, summarizing key preclinical and clinical data, outlining experimental protocols, and visualizing its operational framework through signaling and workflow diagrams.

## **Introduction: The Rationale for Targeting VEGFR-3**

The tumor microenvironment (TME) is a complex ecosystem that plays a critical role in cancer progression and metastasis. A key process within the TME is angiogenesis and lymphangiogenesis—the formation of new blood and lymphatic vessels, respectively—which are essential for tumor growth and dissemination.[3] The Vascular Endothelial Growth Factor (VEGF) family and their receptors (VEGFRs) are the principal drivers of these processes.[3]

While existing therapies targeting VEGFRs have shown clinical benefit, they are often non-selective, leading to a broad spectrum of side effects that can limit their efficacy and duration of use.[3] **EVT801** emerges as a highly selective inhibitor of VEGFR-3, a receptor primarily



involved in lymphangiogenesis but also contributing to angiogenesis.[1][3] This selectivity offers the potential for a more favorable safety profile and a distinct mechanism of action that includes potent immunomodulatory effects.[4][5]

### **Mechanism of Action of EVT801**

**EVT801** exerts its anti-cancer effects through a multi-faceted mechanism that intertwines direct effects on the tumor vasculature with a profound impact on the tumor immune landscape.

### **Direct Inhibition of (Lymph)angiogenesis**

**EVT801** is a potent and selective inhibitor of VEGFR-3 tyrosine kinase.[1] It also demonstrates inhibitory activity against VEGFR-2, albeit at higher concentrations, and is unique in its ability to inhibit both VEGFR-3 homodimers and VEGFR-3:VEGFR-2 heterodimers.[3] The binding of ligands such as VEGF-C and VEGF-D to VEGFR-3 triggers a signaling cascade, primarily through the RAS-RAF-MEK-ERK pathway, promoting the proliferation and survival of lymphatic endothelial cells.[6] By blocking this pathway, **EVT801** effectively inhibits the formation of new lymphatic vessels, a critical route for metastatic tumor cell dissemination.[3]

Furthermore, **EVT801**'s activity leads to the "normalization" of the tumor vasculature, characterized by fewer, larger, and less leaky vessels.[3][4] This vascular homogenization alleviates tumor hypoxia, a key driver of tumor progression and immunosuppression.[3][6]

### **Modulation of the Tumor Immune Microenvironment**

The anti-tumor activity of **EVT801** extends beyond its anti-angiogenic effects to the active reshaping of the immune contexture of the TME. This immunomodulation is achieved through several interconnected mechanisms:

- Reduction of Immunosuppressive Cells: Preclinical studies have consistently shown that
  EVT801 treatment leads to a significant decrease in the number of myeloid-derived
  suppressor cells (MDSCs) and regulatory T cells (Tregs) within the tumor and in circulation.
  [4][5][6] These cell types are major contributors to an immunosuppressive TME that hinders
  the efficacy of anti-tumor immune responses.
- Decrease in Immunosuppressive Cytokines: EVT801 has been shown to reduce the levels of immunosuppressive cytokines, such as CCL4 and CCL5.[4][6]



Enhanced T-cell Infiltration and Function: By normalizing the tumor vasculature and reducing immunosuppressive elements, EVT801 facilitates the infiltration of effector T cells, such as CD8+ T cells, into the tumor.[3] Unlike some other tyrosine kinase inhibitors, EVT801 does not negatively impact T-cell proliferation, preserving their anti-tumor capacity.[5][7]

This shift from an immunosuppressive to an immune-active TME provides a strong rationale for combining **EVT801** with immune checkpoint inhibitors (ICIs).

# **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical and clinical studies of **EVT801**.

Table 1: In Vitro Inhibitory Activity of EVT801

| Target                                 | Assay Type        | IC50 (nM) | Reference |
|----------------------------------------|-------------------|-----------|-----------|
| VEGFR-3                                | Biochemical       | 11        | [8]       |
| VEGFR-3                                | Cellular (HEK293) | 39        | [8]       |
| VEGFR-2                                | Cellular (HEK293) | 260       | [8]       |
| VEGFR-1                                | Cellular (HEK293) | 2130      | [8]       |
| VEGF-C-induced<br>hLMVEC Proliferation | Cellular          | 15        | [8]       |
| VEGF-D-induced<br>hLMVEC Proliferation | Cellular          | 8         | [8]       |
| VEGF-A-induced<br>hLMVEC Proliferation | Cellular          | 155       | [8]       |

# Table 2: Phase 1 Clinical Trial (NCT05114668) Key Parameters



| Parameter                                   | Details                                                                             | Reference |
|---------------------------------------------|-------------------------------------------------------------------------------------|-----------|
| Study Design                                | Open-label, dose-escalation<br>(Stage 1) followed by<br>expansion cohorts (Stage 2) | [3][5][9] |
| Patient Population                          | Advanced or metastatic solid tumors unresponsive to standard treatment              | [5][9]    |
| Dosing Cohorts (Stage 1)                    | 6 cohorts, ranging from 50 mg<br>daily to 500 mg twice daily<br>(BID)               | [5]       |
| Maximum Tolerated Dose (MTD)                | 500 mg BID                                                                          | [5]       |
| Recommended Phase 2 Dose (RP2D)             | 400 mg BID (for continuous monotherapy)                                             | [5][9]    |
| Number of Patients (Stage 1)                | 26                                                                                  | [5]       |
| Most Prevalent Tumor Type                   | Advanced ovarian cancer (11 patients)                                               | [5]       |
| Clinical Activity (Advanced Ovarian Cancer) | 46% of patients had stable disease or better for at least three cycles              | [5][9]    |

# Signaling Pathways and Experimental Workflows EVT801 Mechanism of Action: A Three-Pronged Approach

The following diagram illustrates the proposed three-pronged mechanism of action of **EVT801**, leading to enhanced anti-cancer immunity.













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. firstwordpharma.com [firstwordpharma.com]
- 2. EVT801 pre-clinical data published in peer-reviewed cancer research journal Evotec [evotec.com]
- 3. EVT801, a Novel, Selective VEGFR-3 Inhibitor to Fight Solid Tumors Evotec [evotec.com]
- 4. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor EVT801 in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. assaygenie.com [assaygenie.com]
- 7. kaziatherapeutics.com [kaziatherapeutics.com]
- 8. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 9. kaziatherapeutics.com [kaziatherapeutics.com]
- To cite this document: BenchChem. [EVT801: A Selective VEGFR-3 Inhibitor for Modulating Anti-Cancer Immunity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13904842#the-role-of-evt801-in-modulating-anti-cancer-immunity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com